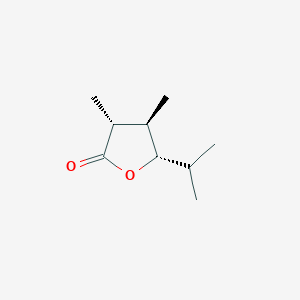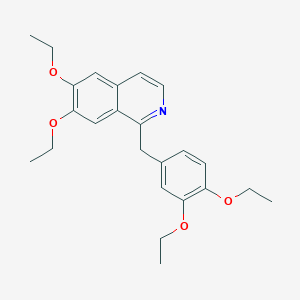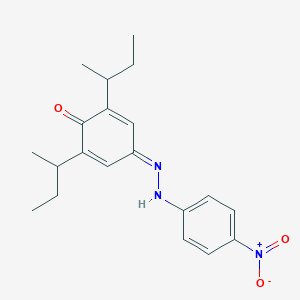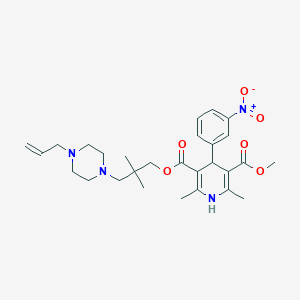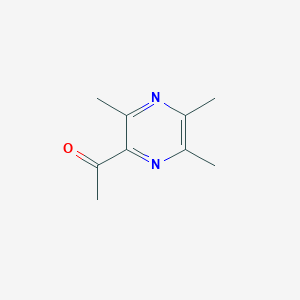
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is a chemical compound that belongs to the pyrazine family. It is a yellow liquid with a strong odor and is used in the synthesis of various organic compounds. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is not well understood. However, studies have shown that it has a unique chemical structure that allows it to interact with various biological systems, including enzymes and receptors.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool for chemists. However, one of the limitations of this compound is its strong odor, which can make it difficult to handle in the lab.
Orientations Futures
There are several future directions for research on 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone. One of the significant areas of research is in the development of new synthetic methods for this compound. Additionally, there is a growing interest in the potential applications of this compound in the field of medicine, including its use as a drug candidate for various diseases.
Conclusion:
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is a unique chemical compound with significant potential in various fields of science. Its versatility in organic synthesis makes it a valuable tool for chemists, while its potential applications in medicine make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
Méthodes De Synthèse
The synthesis of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone can be achieved through various methods. One of the most commonly used methods is the reaction between 3,5,6-trimethylpyrazine and ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of organic synthesis. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Propriétés
Numéro CAS |
125186-38-1 |
|---|---|
Nom du produit |
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone |
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
1-(3,5,6-trimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-5-6(2)11-9(8(4)12)7(3)10-5/h1-4H3 |
Clé InChI |
HTNWCVJHJDVKBT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)C(=O)C)C |
SMILES canonique |
CC1=C(N=C(C(=N1)C)C(=O)C)C |
Synonymes |
Ethanone, 1-(trimethylpyrazinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



